[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine is a chemical compound with a complex structure that includes a methoxy group, a dihydrobenzodioxin ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine typically involves the following steps:
Formation of the Dihydrobenzodioxin Ring: This can be achieved through a cyclization reaction involving a catechol derivative and an appropriate diol under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The dihydrobenzodioxin ring can be reduced to a fully saturated benzodioxane ring using hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Saturated benzodioxane derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dihydrobenzodioxin ring can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can be compared with similar compounds such as:
Indole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Oxolan-3-ylmethanamine: This compound has a similar methanamine group but a different ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-3-2-4-9-10(8)14-7(5-11)6-13-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
InChI Key |
MCQGFLZGUXPQQQ-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1O[C@H](CO2)CN |
Canonical SMILES |
COC1=CC=CC2=C1OC(CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.